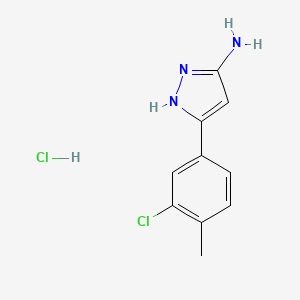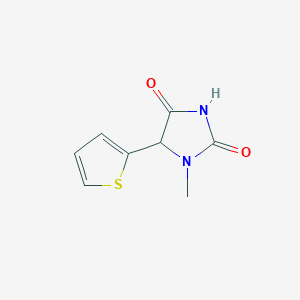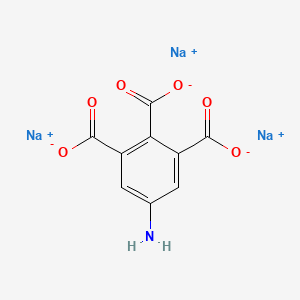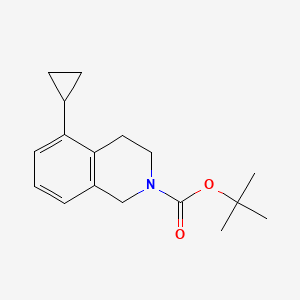
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32876528” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32876528” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of “MFCD32876528” is scaled up using optimized reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain the quality and yield of the compound. The industrial method ensures that the compound is produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD32876528” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: It can be reduced under certain conditions to form different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD32876528” typically use common reagents such as acids, bases, and solvents. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and the presence of catalysts.
Major Products
The major products formed from the reactions of “MFCD32876528” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
“MFCD32876528” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products due to its unique properties.
Wirkmechanismus
The mechanism of action of “MFCD32876528” involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and are the subject of ongoing research.
Eigenschaften
Molekularformel |
C10H11Cl2N3 |
|---|---|
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
5-(3-chloro-4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
InChI-Schlüssel |
LLOSUNPWHKMYMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)


![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)



![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)


